6-(4,5-dihydro-1H-imidazol-5-yl)hexanehydrazide
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Overview
Description
6-(4,5-Dihydro-1H-imidazol-5-yl)hexanehydrazide is an organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,5-dihydro-1H-imidazol-5-yl)hexanehydrazide typically involves the cyclization of appropriate precursors. One common method involves the reaction of hexanehydrazide with a suitable imidazole precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-(4,5-Dihydro-1H-imidazol-5-yl)hexanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The imidazole ring can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce dihydroimidazole derivatives .
Scientific Research Applications
6-(4,5-Dihydro-1H-imidazol-5-yl)hexanehydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4,5-dihydro-1H-imidazol-5-yl)hexanehydrazide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, affecting their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
2-Heptadecyl-4,5-dihydro-1H-imidazole: Another imidazole derivative with a longer alkyl chain.
4-(4,5-Dihydro-1H-imidazol-2-yl)phenylamine: A similar compound with a phenyl group attached to the imidazole ring
Uniqueness
6-(4,5-Dihydro-1H-imidazol-5-yl)hexanehydrazide is unique due to its specific structure, which combines a hexanehydrazide moiety with a dihydroimidazole ring. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
88193-30-0 |
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Molecular Formula |
C9H18N4O |
Molecular Weight |
198.27 g/mol |
IUPAC Name |
6-(4,5-dihydro-1H-imidazol-5-yl)hexanehydrazide |
InChI |
InChI=1S/C9H18N4O/c10-13-9(14)5-3-1-2-4-8-6-11-7-12-8/h7-8H,1-6,10H2,(H,11,12)(H,13,14) |
InChI Key |
GVEGJSMTGZHADD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC=N1)CCCCCC(=O)NN |
Origin of Product |
United States |
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